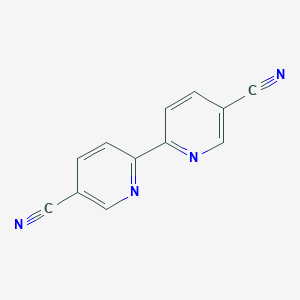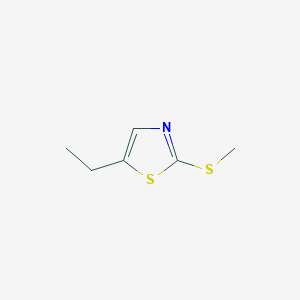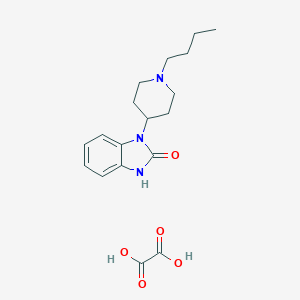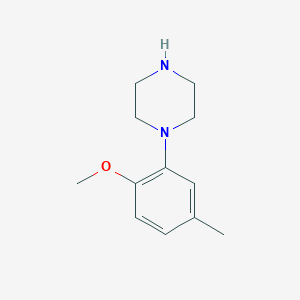
Methyl-p-tolylsulfon
Übersicht
Beschreibung
Methyl p-tolyl sulfone, also known as 4-(methylsulfonyl)toluene, is an organic compound with the molecular formula C8H10O2S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Methyl p-tolyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
Target of Action
Methyl p-tolyl sulfone, also known as 1-Methyl-4-(methylsulfonyl)benzene, is a chemical compound used in various organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Methyl p-tolyl sulfone is primarily through its role as a reagent in the preparation of various organic compounds . It is used in the sulfonylation of aromatic compounds . In this process, Methyl p-tolyl sulfone is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate, which acts as a sulfonylation reagent .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds such as s-methyl α-ketocarbothioates, carboxylic esters, five- and six-membered cycloalkanones, and α-methoxy-α-arylacetic esters .
Result of Action
The result of Methyl p-tolyl sulfone’s action is the successful synthesis of various organic compounds . These compounds have potential applications in different fields, including pharmaceuticals, due to their diverse chemical structures.
Action Environment
The action of Methyl p-tolyl sulfone can be influenced by various environmental factors. For instance, the sulfonylation process requires the presence of a catalyst and specific reaction conditions . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl p-tolyl sulfone can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate in the presence of monochloro methane. The reaction is carried out under controlled conditions, including specific temperatures and pH adjustments, followed by filtration, dehydration, and drying .
Industrial Production Methods: In industrial settings, the production of methyl p-tolyl sulfone involves similar steps but on a larger scale. The process includes the use of p-toluenesulfonyl chloride, sodium bicarbonate, and monochloro methane, with careful monitoring of reaction conditions to ensure high yield and purity. The final product typically has a purity of over 99% .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl p-tolyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Methyl p-tolyl sulfoxide and methyl p-tolyl sulfone.
Reduction: Methyl p-tolyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Methyl phenyl sulfone
- Methyl p-toluenesulfonate
- Methyl p-tolyl sulfoxide
- p-Toluenesulfonyl chloride
Comparison: Methyl p-tolyl sulfone is unique due to its stability and reactivity, making it a versatile intermediate in organic synthesis. Compared to methyl phenyl sulfone, it has a similar structure but different reactivity due to the presence of the methyl group on the aromatic ring. Methyl p-toluenesulfonate and methyl p-tolyl sulfoxide are related compounds with different oxidation states and functional groups, leading to distinct chemical behaviors .
Eigenschaften
IUPAC Name |
1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNBUBMBZRNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075229 | |
| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl p-tolyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21414 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3185-99-7 | |
| Record name | Methyl p-tolyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3185-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003185997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(methylsulphonyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYL METHYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG77SM513A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing MPTS?
A1: MPTS is commonly synthesized by reacting p-toluenesulfonyl chloride with sodium methyl sulfinate, generated in situ from anhydrous sodium sulfite and sodium bicarbonate. [, , ] This method avoids the use of highly toxic dimethyl sulfate. [] Another approach involves the methylation of p-methyl sodium sulfinate with chloromethane. [, ]
Q2: Can MPTS be nitrated?
A2: Yes, MPTS can be selectively mononitrated using nitric acid and sulfuric acid. [] The reaction can be optimized for mononitration by controlling the reaction conditions. [] This nitration is a key step in the synthesis of compounds like 2-nitro-4-methylsulfonylbenzoic acid, a precursor to various pharmaceuticals. [, ]
Q3: How does the methylthio group in (methylthio)methyl p-tolyl sulfone influence its reactivity?
A3: The presence of both methylthio and p-tolylsulfonyl groups in (methylthio)methyl p-tolyl sulfone facilitates the formation of a carbanion or a radical on the central carbon. [] This enables various reactions, including C-C bond formation with alkyl halides, aldehydes, and carboxylic esters. []
Q4: Can MPTS be used to synthesize γ-lactones?
A4: Yes, derivatives of MPTS, like 4-(methylthio)-4-(p-tolylsulfonyl)-3-butenoic ester, can be used in the synthesis of γ-lactones. [] This involves a radical addition reaction with alcohols under irradiation, followed by spontaneous intramolecular condensation. []
Q5: What is the molecular formula and weight of MPTS?
A5: The molecular formula of MPTS is C8H10O2S, and its molecular weight is 170.24 g/mol.
Q6: Is there any information about the spectroscopic data of MPTS?
A6: While the provided abstracts don't delve into detailed spectroscopic characterization, mass spectrometry studies have been conducted on MPTS and related sulfones. [] These studies highlight characteristic fragmentation patterns and rearrangement processes under electron impact. []
Q7: Does MPTS have any applications in polymer chemistry?
A7: Research shows that boehmites modified with arylsulfonic acids, including p-toluenesulfonic acid (a precursor to MPTS), demonstrate enhanced MAO uptake and increased catalyst activity in ethylene polymerization. [] This suggests potential applications of MPTS-related compounds in catalyst design and polymer synthesis.
Q8: What are the applications of MPTS in antimicrobial compositions?
A8: MPTS exhibits synergistic antimicrobial activity when combined with other antifungal and antibacterial agents. [] This property makes it valuable in formulations designed for paper and paperboard products to prevent fungal and algal growth. [, , ]
Q9: Is there any information available on the safety and toxicology of MPTS?
A9: While the provided abstracts don't discuss the specific toxicological profile of MPTS, the replacement of dimethyl sulfate with less toxic reagents in MPTS synthesis indicates a move towards safer production processes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















